Methyl dihydroorotate
Overview
Description
Methyl dihydroorotate is a derivative of dihydroorotate, a key intermediate in the de novo pyrimidine biosynthesis pathway
Mechanism of Action
Target of Action
The primary target of Methyl dihydroorotate is the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway . It catalyzes the fourth step in this pathway, which involves the oxidation of dihydroorotate to orotate .
Mode of Action
This compound interacts with DHODH, inhibiting its function . This can have significant effects on cellular processes that rely on these molecules, such as DNA and RNA synthesis .
Biochemical Pathways
The inhibition of DHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides cytosine, thymine, and uracil, which are essential components of DNA and RNA. By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of these nucleotides .
Pharmacokinetics
The pharmacokinetics of other dhodh inhibitors have been investigated . These studies suggest that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of food, and individual patient characteristics .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the production of pyrimidine nucleotides . This can result in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and, ultimately, cell death . This mechanism of action has been exploited in the development of therapeutics for conditions such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness through drug-drug interactions . Additionally, individual patient characteristics, such as genetic variations affecting drug metabolism, can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
Methyl dihydroorotate interacts with the enzyme DHODH, a flavin-dependent mitochondrial enzyme . DHODH catalyzes the conversion of dihydroorotate to orotate in a redox reaction . This interaction is crucial for the de novo synthesis of pyrimidine .
Cellular Effects
This compound, through its interaction with DHODH, influences various cellular processes. The activity of DHODH is linked to the mitochondrial respiratory chain in cancer cells . Inhibition of DHODH reduces mitochondrial respiration, promotes glycolysis, and enhances GLUT4 translocation to the cytoplasmic membrane .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to orotate by DHODH . This process is part of the de novo pyrimidine synthesis pathway, which is crucial for cell proliferation .
Temporal Effects in Laboratory Settings
The inhibition of DHODH, which uses this compound as a substrate, has been shown to lead to the depletion of intracellular pyrimidine pools, affecting cellular function .
Dosage Effects in Animal Models
The inhibition of DHODH, which this compound interacts with, has been shown to have effects on pancreatic cells and improve metabolic balance in db/db mice, a model for obesity-induced diabetes .
Metabolic Pathways
This compound is involved in the de novo pyrimidine synthesis pathway . It is converted to orotate by DHODH, a process that is linked to the mitochondrial respiratory chain .
Transport and Distribution
Dhodh, the enzyme it interacts with, is located in the inner membrane of mitochondria .
Subcellular Localization
This compound is likely to be found in the mitochondria, given that the enzyme it interacts with, DHODH, is located in the inner membrane of mitochondria . The activity of DHODH is linked to the mitochondrial respiratory chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dihydroorotate can be synthesized through the methylation of dihydroorotate. One common method involves the reaction of dihydroorotate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl dihydroorotate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form orotate derivatives.
Reduction: Reduction reactions can convert it back to dihydroorotate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields orotate derivatives, while substitution can produce various methyl-substituted dihydroorotate compounds .
Scientific Research Applications
Methyl dihydroorotate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on pyrimidine metabolism often utilize this compound to understand enzyme functions and metabolic pathways.
Industry: Used in the production of herbicides and other agrochemicals due to its role in pyrimidine biosynthesis
Comparison with Similar Compounds
Dihydroorotate: The parent compound, involved in the same biosynthetic pathway.
Orotate: The oxidized form of dihydroorotate.
Methyl orotate: Another methylated derivative with similar properties
Uniqueness: Methyl dihydroorotate is unique due to its specific methylation, which can influence its reactivity and interaction with enzymes. This modification can enhance its stability and alter its biological activity compared to its non-methylated counterparts .
Properties
IUPAC Name |
methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRONAYCHITNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341654 | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23903-57-3 | |
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.